2-Fluorotoluene

描述

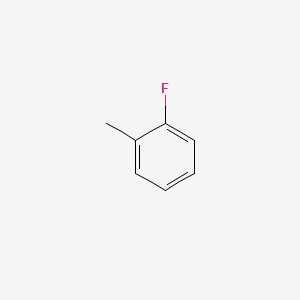

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZYCBHLNZVROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021811 | |

| Record name | 2-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-fluorotoluene appears as a colorless liquid with an aromatic odor. May sink or float on water. (USCG, 1999) | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

237.2 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

55 °F (USCG, 1999) | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0041 at 55.4 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

47.05 mmHg (USCG, 1999) | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

95-52-3 | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L55XKB3K7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-79.6 °F (USCG, 1999) | |

| Record name | 2-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Fluorotoluene CAS number and properties

An In-depth Technical Guide to 2-Fluorotoluene

CAS Number: 95-52-3 Synonyms: o-Fluorotoluene, 1-Fluoro-2-methylbenzene

This guide provides a comprehensive technical overview of this compound, a versatile fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who utilize this compound as a key building block and synthetic intermediate.

Core Properties of this compound

This compound is a colorless, transparent liquid with a characteristic aromatic odor.[1][2][3] Its unique properties, stemming from the presence of a fluorine atom on the toluene (B28343) ring, make it a valuable reagent in organic synthesis.[4][5]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 95-52-3 | [1][2][3][4] |

| Molecular Formula | C₇H₇F | [1][2][3][4] |

| Molecular Weight | 110.13 g/mol | [1][2][3][4] |

| PubChem ID | 7241 | [4] |

| EC Number | 202-428-5 | [3] |

| UN Number | 2388 | [3] |

| Physical Properties | ||

| Appearance | Colorless liquid with an aromatic odor | [1][2][3] |

| Boiling Point | 113-114 °C | [2][6][7] |

| Melting Point | -62 °C | [1][2][6][7] |

| Density | 1.001 g/mL at 25 °C | [2] |

| Flash Point | 12.8 °C (55 °F) | [1][3][8] |

| Vapor Pressure | 47.05 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.473 | [2] |

| Solubility | Insoluble in water | [2] |

| Safety and Hazards | ||

| GHS Classification | Highly Flammable Liquid and Vapor (Category 2) | [6][9] |

| Lower Explosive Limit | 1.3% | [3] |

Synthesis, Reactivity, and Applications

Reactivity Profile

This compound exhibits generally low reactivity but serves as a crucial intermediate.[2] The electronegative fluorine atom influences the electron distribution in the benzene (B151609) ring, making certain positions more susceptible to electrophilic aromatic substitution.[1] It is stable under normal transport conditions but can react with strong oxidizing and reducing agents.[6][8] It is also noted to be incompatible with substances such as amines, alkali metals, and epoxides.[2][3]

Key Synthesis Methods

Several methods are employed for the industrial synthesis of this compound:

-

Balz-Schiemann Reaction: This is a common method for preparing aromatic fluorides.[7] It involves the diazotization of an aromatic primary amine, such as o-toluidine (B26562), to form a diazonium salt. This salt then reacts with fluoroboric acid (HBF₄) to produce a diazonium fluoroborate precipitate, which upon heating, decomposes to yield the corresponding aryl fluoride (B91410).[7]

-

Halogen Exchange (Finkelstein Reaction): This method has significant industrial value and involves the reaction of an alkali metal fluoride (e.g., potassium fluoride) with a substituted aromatic compound where a fluorine atom replaces another halogen, such as chlorine.[7] This approach is valued for its good selectivity and the accessibility of raw materials.[7]

Applications in Drug Development and Agrochemicals

This compound is a cornerstone intermediate in the pharmaceutical and agrochemical industries.[1][4][10]

-

Pharmaceuticals: The introduction of fluorine into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties.[1] Fluorination can enhance lipophilicity, which improves cell membrane penetration, increase metabolic stability by blocking sites of oxidation, and improve binding affinity to target receptors.[1] This often results in drugs with greater efficacy and longer duration of action.[1]

-

Agrochemicals: In agriculture, this compound is used to synthesize advanced pesticides, herbicides, and fungicides.[1][10] Fluorinated agrochemicals frequently show enhanced biological activity, allowing for lower application rates and longer residual activity for sustained crop protection.[1]

Experimental Protocols

Synthesis of this compound via Diazotization-Decomposition

The following protocol is based on a patented industrial preparation method that offers high yield and purity.[11]

Materials:

-

o-Toluidine

-

Anhydrous hydrofluoric acid (HF)

-

Sodium nitrite (B80452) (NaNO₂)

-

Reaction vessel suitable for use with HF

Methodology:

-

Salt Formation:

-

In a suitable reactor, charge anhydrous hydrofluoric acid.

-

While maintaining the temperature at 5-7 °C, slowly add o-toluidine over 7-10 hours. The molar ratio of HF to o-toluidine should be between 2:1 and 5:1.

-

After the addition is complete, allow the mixture to react for an additional 1-3 hours at 5-7 °C to ensure complete formation of the o-toluidine hydrofluoride salt.[11]

-

-

Diazotization:

-

Cool the mixture to 0-10 °C.

-

Slowly add sodium nitrite over 8-10 hours. The molar ratio of sodium nitrite to the initial o-toluidine should be between 1:1 and 1.5:1.

-

Once the addition is complete, continue the reaction for another 1-3 hours within the 0-10 °C temperature range to form the diazonium salt.[11]

-

-

Thermal Decomposition:

-

Gently heat the resulting mixture to a temperature between 0-60 °C. The diazonium salt will decompose, releasing nitrogen gas and forming this compound.[11]

-

The crude product can then be isolated and purified.

-

Purification Protocol

For high-purity applications, this compound can be purified as follows:

-

Drying: Dry the crude this compound over a suitable drying agent like anhydrous calcium sulfate (B86663) (CaSO₄) or phosphorus pentoxide (P₂O₅).[2]

-

Fractional Distillation: Perform a fractional distillation of the dried liquid. Due to the close boiling points of the ortho, meta, and para isomers, a column with high efficiency (e.g., a silvered vacuum-jacketed column packed with glass helices) and a high reflux ratio is necessary for effective separation.[2]

Visualization of Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor and should be handled with care.[9][12]

-

Handling: Use in a well-ventilated area and keep away from heat, sparks, open flames, and other ignition sources.[9][12] All equipment must be properly grounded to prevent static discharge.[9] Use non-sparking tools.[12] Avoid personal contact, including inhalation of vapors.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[9] In case of insufficient ventilation, a suitable respirator should be used.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][9]

-

Spills: In case of a spill, remove all ignition sources. Absorb the spill with a non-combustible material like sand or earth and place it in a sealed container for disposal.[12]

-

Hazards: The substance is harmful if inhaled, swallowed, or absorbed through the skin.[9][12] It causes skin and eye irritation and may cause respiratory irritation.[6][9] Upon combustion, it may produce toxic fumes, including hydrogen fluoride.[3][8]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 95-52-3 [chemicalbook.com]

- 3. This compound | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. This compound Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 11. CN102786384B - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of 2-Fluorotoluene from o-Toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Fluorotoluene from o-toluidine (B26562), a critical transformation in the production of various pharmaceutical and agrochemical compounds. The primary focus of this document is the Balz-Schiemann reaction, a well-established and efficient method for introducing fluorine into an aromatic ring. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in laboratory-scale and industrial production.

Introduction

This compound is a valuable intermediate in organic synthesis. Its structural motif is present in numerous active pharmaceutical ingredients and specialty chemicals. The conversion of o-toluidine to this compound is most commonly achieved through the Balz-Schiemann reaction.[1] This reaction involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.[1][2]

Recent advancements in this methodology have focused on improving yields, enhancing safety, and simplifying procedures. One such improved method, detailed in this guide, utilizes anhydrous hydrofluoric acid for the diazotization and subsequent decomposition in a one-pot process, achieving high yields and purity.[3]

Reaction Pathway: The Balz-Schiemann Reaction

The synthesis of this compound from o-toluidine via the Balz-Schiemann reaction proceeds in three main stages:

-

Salt Formation: o-Toluidine is reacted with an acid to form the corresponding ammonium (B1175870) salt. In the optimized procedure, anhydrous hydrofluoric acid is used.[3]

-

Diazotization: The o-toluidine salt is then treated with a diazotizing agent, typically sodium nitrite (B80452), to form the o-tolyldiazonium salt.[2][3]

-

Thermal Decomposition: The diazonium salt is gently heated, leading to the release of nitrogen gas and the formation of this compound.[2][3]

This overall transformation can be represented by the following chemical equation:

CH₃C₆H₄NH₂ (o-toluidine) → [CH₃C₆H₄N₂]⁺ → CH₃C₆H₄F (this compound) + N₂

Quantitative Data Summary

The following tables summarize the key quantitative data for an optimized synthesis of this compound from o-toluidine.[3]

Table 1: Reagent Molar Ratios

| Reagent | Molar Ratio (relative to o-toluidine) |

| o-Toluidine | 1 |

| Anhydrous Hydrofluoric Acid | 2 - 5 |

| Sodium Nitrite | 1 - 1.5 |

Table 2: Reaction Conditions

| Step | Parameter | Value |

| Salt Formation | Temperature | 5 - 7 °C |

| Addition Time | 7 - 10 hours | |

| Reaction Time | 1 - 3 hours | |

| Diazotization | Temperature | 0 - 10 °C |

| Addition Time | 8 - 10 hours | |

| Reaction Time | 1 - 3 hours | |

| Thermal Decomposition | Temperature | 0 - 60 °C |

Table 3: Product Yield and Purity

| Product | Yield | Purity |

| This compound | 98% | 99.9% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on an optimized industrial process.[3]

Materials:

-

o-Toluidine

-

Anhydrous Hydrofluoric Acid

-

Sodium Nitrite

Procedure:

Step 1: Salt Formation

-

In a suitable reactor equipped for handling anhydrous hydrofluoric acid, charge the desired molar equivalent of anhydrous hydrofluoric acid (between 2 and 5 moles per mole of o-toluidine).

-

Cool the anhydrous hydrofluoric acid to a temperature between 5-7 °C.

-

Slowly add 1 molar equivalent of o-toluidine to the cooled anhydrous hydrofluoric acid over a period of 7-10 hours, maintaining the temperature between 5-7 °C.

-

After the addition is complete, allow the mixture to react for an additional 1-3 hours at 5-7 °C to ensure complete salt formation. The resulting mixture is designated as Mixture 1.

Step 2: Diazotization

-

Cool Mixture 1 to a temperature between 0-10 °C.

-

Slowly add a stoichiometric amount of sodium nitrite (between 1 and 1.5 moles per mole of o-toluidine) to Mixture 1 over a period of 8-10 hours. The temperature should be strictly maintained within the 0-10 °C range.

-

Once the addition of sodium nitrite is complete, continue to stir the reaction mixture for an additional 1-3 hours at 0-10 °C to ensure complete diazotization. The resulting mixture is designated as Mixture 2.

Step 3: Thermal Decomposition

-

Gently heat Mixture 2 to initiate the thermal decomposition of the diazonium salt. The temperature should be gradually raised from 0 °C to 60 °C.

-

The decomposition is accompanied by the evolution of nitrogen gas. The reaction is complete when the gas evolution ceases.

-

Upon completion, the crude this compound can be isolated and purified by standard methods such as distillation.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from o-toluidine.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from o-toluidine via the Balz-Schiemann reaction is a robust and high-yielding process. The detailed protocol provided in this guide, based on an optimized industrial method, offers a clear pathway for researchers and professionals in the field of drug development and chemical synthesis. The high purity and yield of the final product make this a commercially viable and attractive synthetic route. Careful control of reaction parameters, particularly temperature and addition rates, is crucial for achieving optimal results and ensuring the safety of the process.

References

An In-depth Technical Guide to 2-Fluorotoluene: Chemical Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluorotoluene, a key organofluorine intermediate in the chemical, pharmaceutical, and agrochemical industries. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A detailed experimental protocol for its synthesis via the Balz-Schiemann reaction is provided, along with a discussion of its primary applications as a versatile building block in organic synthesis.

Chemical Structure and IUPAC Name

This compound, also known as ortho-fluorotoluene, is an aromatic organic compound. Its structure consists of a benzene (B151609) ring substituted with a fluorine atom and a methyl group at adjacent (ortho) positions.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-fluoro-2-methylbenzene .[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₇F | [2][3] |

| Molecular Weight | 110.13 g/mol | [1][2][3][4] |

| CAS Number | 95-52-3 | [1][5] |

| Appearance | Colorless to slightly yellow liquid | [2][4] |

| Odor | Aromatic | [1][6] |

| Density | 1.001 - 1.0041 g/mL at 20-25 °C | [1][5][6][7] |

| Boiling Point | 113-114 °C (235-237 °F) at 760 mmHg | [1][5][6][7] |

| Melting Point | -62 °C (-79.6 °F) | [1][2][5][6][7] |

| Flash Point | 12 °C (53.6 °F) | [2][7] |

| Vapor Pressure | 21 mmHg at 20 °C | [5][7] |

| Vapor Density | 3.8 (vs air) | [5][7] |

| Water Solubility | Insoluble | [5] |

| Refractive Index | 1.4725-1.4745 at 20 °C | [7][8] |

Experimental Protocols

Synthesis of this compound via the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a widely used and reliable method for the synthesis of aryl fluorides from aryl amines.[9][10][11] The reaction proceeds through the diazotization of the amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[9][10][11][12]

Overall Reaction:

o-Toluidine (B26562) → o-Tolyldiazonium tetrafluoroborate → this compound

Materials and Equipment:

-

o-Toluidine

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (B80452) (NaNO₂)

-

Fluoroboric acid (HBF₄), 48-50% aqueous solution

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus

-

Beakers, flasks, stirring apparatus, and other standard laboratory glassware

Procedure:

Step 1: Diazotization of o-Toluidine

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of o-toluidine in aqueous hydrochloric acid. For example, slowly add 10.7 g (0.1 mol) of o-toluidine to 30 mL of 3M HCl while stirring and cooling in an ice bath to maintain the temperature between 0-5 °C.

-

In a separate beaker, dissolve 7.0 g (0.1 mol) of sodium nitrite in 15 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the o-toluidine hydrochloride solution, ensuring the temperature does not exceed 5 °C. The rate of addition should be controlled to prevent excessive foaming and release of nitrogen oxides.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Formation of o-Tolyldiazonium Tetrafluoroborate

-

To the cold diazonium salt solution, slowly add 21.0 g (0.12 mol) of 48% aqueous fluoroboric acid with continuous stirring.

-

A precipitate of o-tolyldiazonium tetrafluoroborate will form. Continue stirring for 30 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by a small amount of cold methanol, and finally with diethyl ether to facilitate drying.

-

Dry the solid diazonium salt in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry and should be handled with care. It is often recommended to proceed to the next step without complete drying.

Step 3: Thermal Decomposition

-

Carefully place the dried o-tolyldiazonium tetrafluoroborate in a flask fitted with a condenser for distillation.

-

Gently heat the solid until decomposition begins, which is indicated by the evolution of nitrogen gas and boron trifluoride.[10] The this compound will distill over.

-

Collect the crude this compound distillate.

Step 4: Purification

-

Wash the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purify the dried product by fractional distillation, collecting the fraction boiling at 113-114 °C.

Mandatory Visualizations

Synthesis of this compound via the Balz-Schiemann Reaction

Caption: Synthetic pathway for this compound via the Balz-Schiemann reaction.

Role of this compound as a Chemical Intermediate

Caption: Workflow illustrating the use of this compound as a key intermediate.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the production of more complex molecules.[2][4][13] Its utility stems from the unique properties conferred by the fluorine atom.

Pharmaceutical Synthesis

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties.[2] Fluorination can:

-

Enhance metabolic stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Improve binding affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Increase lipophilicity: This can improve membrane permeability and bioavailability.[2]

This compound is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[4]

Agrochemical Industry

In the agrochemical sector, this compound is used in the synthesis of herbicides, pesticides, and fungicides.[2][4] Fluorinated agrochemicals often exhibit enhanced biological activity and stability, allowing for lower application rates and longer-lasting effects.[2]

Safety and Handling

This compound is a highly flammable liquid and vapor.[14][15][16][17][18][19] It may cause respiratory irritation and is harmful if it comes into contact with skin or eyes.[6][14][15][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[16] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[16][18] For detailed safety information, refer to the Safety Data Sheet (SDS).[14][15][16][17][18][20]

Conclusion

This compound is a fundamentally important organofluorine compound with a well-defined chemical structure and a range of applications, particularly in the pharmaceutical and agrochemical industries. Its synthesis, primarily through the Balz-Schiemann reaction, is a well-established process. The strategic incorporation of the fluoro-methylphenyl moiety, for which this compound is a key starting material, continues to be a valuable strategy in the design of novel, high-performance molecules. This guide provides essential technical information for researchers and professionals working with this versatile chemical intermediate.

References

- 1. This compound | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. This compound = 99 95-52-3 [sigmaaldrich.com]

- 8. A16912.0E [thermofisher.com]

- 9. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 10. byjus.com [byjus.com]

- 11. testbook.com [testbook.com]

- 12. jk-sci.com [jk-sci.com]

- 13. chemimpex.com [chemimpex.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. bg.cpachem.com [bg.cpachem.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. This compound - Safety Data Sheet [chemicalbook.com]

Physical properties of 2-Fluorotoluene (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 2-Fluorotoluene

This technical guide provides a comprehensive overview of the key physical properties of this compound (o-Fluorotoluene), specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document summarizes empirical data, outlines common experimental methodologies for determining these properties, and presents a conceptual visualization of the structure-property relationship.

Physical Properties of this compound

This compound, with the chemical formula C₇H₇F, is a colorless liquid with an aromatic odor.[1] Its physical characteristics are crucial for its application in chemical synthesis, particularly in the pharmaceutical and agrochemical industries.

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. The following table provides a consolidated summary of these values, including the conditions under which they were measured.

| Physical Property | Value | Conditions |

| Boiling Point | 113-114 °C | at standard atmospheric pressure (lit.)[2][3][4][5] |

| 114 °C | at 1 atm[6] | |

| 237.2 °F (114 °C) | at 760 mmHg[1][6] | |

| 116.3 ± 9.0 °C | at 760 mmHg[7][8] | |

| 114-116 °C | Not specified[9] | |

| Density | 1.001 g/mL | at 25 °C (lit.)[2][3][4][5] |

| 1.0041 | at 13 °C (Specific Gravity)[6] | |

| 1.0041 g/cm³ | at 13 °C[10] | |

| 1.02 g/cm³ | Not specified[9] | |

| 1.0 ± 0.1 g/cm³ | Not specified[7][8] | |

| Specific Gravity | 1.00 | at 20/20 °C |

Experimental Protocols for Property Determination

Accurate determination of physical properties such as boiling point and density is fundamental in chemical analysis. The following sections describe generalized experimental protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] This property is a key indicator of a substance's purity.[12]

Method 1: Distillation

A common and effective method for determining the boiling point of a liquid is through distillation.[13]

-

Apparatus: A simple distillation setup includes a distilling flask, a condenser, a receiving flask, a heat source (like a heating mantle), and a thermometer.

-

Procedure:

-

The liquid sample (this compound) is placed in the distilling flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.[14]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

Method 2: Thiele Tube Method

For smaller sample quantities, the Thiele tube method is a convenient alternative.

-

Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a rubber band or wire to attach the sample tube to the thermometer.

-

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube.

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated, causing air to escape from the capillary tube.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[14]

-

Determination of Density

Density is the mass per unit volume of a substance.

Method: Using a Pycnometer (Specific Gravity Bottle)

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The mass of the pycnometer filled with this compound is measured.

-

The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Visualization of Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The presence of a fluorine atom and a methyl group on the benzene (B151609) ring influences its intermolecular forces and, consequently, its boiling point and density.

Caption: Molecular structure's influence on intermolecular forces and physical properties.

References

- 1. This compound | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 95-52-3 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. innospk.com [innospk.com]

- 8. This compound | CAS#:95-52-3 | Chemsrc [chemsrc.com]

- 9. 2-fluoro Toluene at 10266.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

- 10. This compound(95-52-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vernier.com [vernier.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 2-Fluorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solubility characteristics of 2-fluorotoluene in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, agrochemical development, and materials science, where it serves as a key intermediate and solvent. This document offers a summary of known solubility properties, detailed experimental protocols for precise solubility determination, and a discussion of the molecular factors governing its behavior in solution.

Core Concepts in Solubility

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a stable, homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.

This compound (C₇H₇F) is a derivative of toluene (B28343) where a hydrogen atom on the benzene (B151609) ring has been substituted with a fluorine atom. This substitution introduces polarity to the otherwise nonpolar toluene molecule. The fluorine atom is highly electronegative, creating a dipole moment in the C-F bond. However, the molecule retains a significant nonpolar character due to the benzene ring and the methyl group. Consequently, this compound exhibits good solubility in a range of organic solvents.

Qualitative and Quantitative Solubility of this compound

General observations indicate that this compound is insoluble or immiscible in water but is readily soluble in many common organic solvents. This is attributed to the predominantly nonpolar nature of the molecule, which interacts favorably with the nonpolar or moderately polar regions of organic solvent molecules.

For the purpose of providing a quantitative perspective, the following table summarizes the solubility data for a structurally similar compound, p-fluorotoluene. This data can serve as a useful approximation for the solubility of this compound.

Table 1: Quantitative Solubility of p-Fluorotoluene in Select Organic Solvents at 25°C

| Solvent Class | Solvent | Predicted Solubility of this compound | Quantitative Data for p-Fluorotoluene (g/L at 25°C) |

| Polar Protic | Ethanol | High | 993.09[2] |

| Methanol | High | 899.98[2] | |

| Isopropanol | High | 762.0[2] | |

| Polar Aprotic | Acetone | High | Miscible[1] |

| Tetrahydrofuran (THF) | High | Expected to be high | |

| Dimethylformamide (DMF) | High | Expected to be high | |

| Nonpolar | Toluene | High | Expected to be high |

| Hexane | Moderate | Expected to be moderate | |

| Diethyl Ether | High | Miscible[1] |

Note: The data for p-fluorotoluene is provided as an estimate for the solubility of this compound due to the structural similarity of the isomers. Actual solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Scintillation vials or sealed glass tubes

-

Shaking incubator or thermostatically controlled water bath

-

Centrifuge

-

Syringe filters (PTFE or other solvent-compatible membrane)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solute should be visually confirmed in each vial after the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette fitted with a syringe filter to remove any undissolved microparticles.

-

Transfer the filtered supernatant to a volumetric flask and dilute with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a validated GC-FID or HPLC-UV method.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Solvent Polarity: As a molecule with both polar and nonpolar characteristics, this compound's solubility will be highest in solvents of intermediate polarity or those with both polar and nonpolar regions.

-

Temperature: Generally, the solubility of liquids in liquid solvents increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Presence of Other Solutes: The presence of other compounds in the solvent can either increase or decrease the solubility of this compound through various intermolecular interactions.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided information on its qualitative solubility, a detailed experimental protocol for its determination, and data for a closely related compound offer a strong foundation for researchers and professionals. A thorough understanding and experimental validation of solubility are crucial for the effective design of synthetic routes, formulation development, and process optimization involving this compound.

References

An In-depth Technical Guide to the Balz-Schiemann Reaction for the Synthesis of 2-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Balz-Schiemann reaction for the synthesis of 2-fluorotoluene, an important intermediate in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, provides step-by-step experimental protocols, and presents quantitative data to facilitate the successful application of this method in a laboratory setting.

Introduction to the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring.[1] It is often the preferred method over direct fluorination, which can be dangerously exothermic and difficult to control.[1] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.[2][3] While the traditional method involves the isolation of the potentially explosive diazonium salt, modern protocols have been developed to improve safety and efficiency.[4][5]

This guide focuses on the synthesis of this compound from 2-toluidine, outlining the critical parameters and procedures for a successful transformation.

Reaction Mechanism and Signaling Pathway

The Balz-Schiemann reaction for the synthesis of this compound involves a two-step process:

-

Diazotization: 2-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the 2-methylbenzenediazonium salt.[6] This is then followed by the addition of tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt to precipitate the 2-methylbenzenediazonium tetrafluoroborate.

-

Thermal Decomposition (Fluorodediazoniation): The isolated and dried 2-methylbenzenediazonium tetrafluoroborate is gently heated. The salt decomposes to yield this compound, nitrogen gas, and boron trifluoride.[1]

The overall reaction mechanism can be visualized as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the Balz-Schiemann reaction and have been adapted for the synthesis of this compound.

Materials and Equipment

Reagents:

-

2-Toluidine (o-toluidine)

-

Anhydrous Hydrofluoric Acid (HF) or Tetrafluoroboric Acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Ice-salt bath

-

Heating mantle with temperature controller

-

Distillation apparatus

-

Separatory funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Experimental Workflow

The general workflow for the synthesis is depicted below:

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure

Step 1: Diazotization of 2-Toluidine

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 2-toluidine in aqueous tetrafluoroboric acid or a mixture of hydrochloric acid and water. A typical molar ratio of 2-toluidine to HBF₄ is 1:2.5.[7][8]

-

Cool the stirred solution to 0-5 °C using an ice-salt bath.[7][8]

-

Prepare a solution of sodium nitrite in water (a slight molar excess, e.g., 1.05 equivalents relative to 2-toluidine).

-

Slowly add the sodium nitrite solution dropwise to the cooled 2-toluidine solution, maintaining the temperature between 0-10 °C.[7][8] The addition should take approximately 8-10 hours for larger scale reactions to ensure efficient heat dissipation.[7][8]

-

After the addition is complete, continue stirring the mixture at 0-10 °C for an additional 1-3 hours to ensure the reaction goes to completion.[7][8]

-

The 2-methylbenzenediazonium tetrafluoroborate will precipitate as a solid.

Step 2: Isolation and Drying of the Diazonium Salt

-

Collect the precipitated 2-methylbenzenediazonium tetrafluoroborate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water, followed by a small amount of cold diethyl ether or ethanol (B145695) to aid in drying.

-

Carefully dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and subjected to heat or shock. Handle with care and use appropriate safety shields. Some diazonium salts, including 2-methylbenzenediazonium tetrafluoroborate, are known to be less stable and may decompose during drying.[9]

Step 3: Thermal Decomposition

-

Place the dry 2-methylbenzenediazonium tetrafluoroborate in a distillation flask.

-

Gently heat the flask under reduced pressure. The decomposition typically begins at temperatures ranging from 90 to 150 °C.[10]

-

The this compound product will distill as it is formed. Collect the distillate in a cooled receiving flask.

-

The decomposition is complete when the evolution of nitrogen and boron trifluoride gases ceases.

Step 4: Purification

-

Wash the collected distillate with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purify the crude this compound by fractional distillation. The boiling point of this compound is approximately 114-115 °C.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound and related compounds via the Balz-Schiemann reaction.

Table 1: Reaction Conditions for the Synthesis of Fluorotoluenes

| Parameter | Value | Reference |

| Diazotization | ||

| Reactants | 2-Toluidine, NaNO₂, HBF₄ | [7][8] |

| Molar Ratio (Toluidine:NaNO₂:HBF₄) | 1 : (1-1.5) : (2-5) | [7][8] |

| Temperature | 0-10 °C | [7][8] |

| Reaction Time | 9-13 hours | [7][8] |

| Thermal Decomposition | ||

| Temperature | 0-60 °C (in situ) or 90-150 °C (isolated salt) | [7][8][10] |

| Overall Yield | Up to 98% | [7][8] |

| Purity (GC) | >99% | [7][8] |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇F | |

| Molecular Weight | 110.13 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 114-115 °C | |

| Density | 1.004 g/cm³ | |

| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H, CH₃), 6.9-7.3 (m, 4H, Ar-H) | |

| ¹³C NMR (CDCl₃) | δ ~14.5 (CH₃), 115.1 (d), 124.2 (d), 127.5 (d), 130.8 (d), 161.9 (d) | |

| ¹⁹F NMR (CDCl₃) | δ ~ -118 ppm |

Safety Considerations

-

Diazonium Salts: Arenediazonium tetrafluoroborates are generally more stable than their chloride or nitrate (B79036) counterparts, but they are still potentially explosive, especially when dry.[5][9] Avoid grinding, friction, and sudden heating. Always use a safety shield during the thermal decomposition step.

-

Hydrofluoric Acid (HF): Anhydrous HF is extremely corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including specialized gloves.

-

Boron Trifluoride (BF₃): This is a toxic and corrosive gas that is evolved during the decomposition step. Ensure the reaction is performed in a fume hood with proper scrubbing or trapping for the off-gases.

Conclusion

The Balz-Schiemann reaction remains a highly effective and widely used method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can achieve high yields and purity of the desired product. The detailed protocols and data provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 7. CN102786384A - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]

- 8. CN102786384B - Preparation method of o-fluorotoluene - Google Patents [patents.google.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. This compound | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Fluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorotoluene (CAS No. 95-52-3), a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-6 | 7.18 - 7.12 | m |

| H-3, H-4, H-5 | 7.10 - 6.90 | m |

| CH₃ | 2.29 | s |

Table 1: ¹H NMR spectroscopic data for this compound.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound shows seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 (C-F) | 162.22 |

| C-1 (C-CH₃) | 131.25 |

| C-6 | 127.18 |

| C-4 | 124.08 |

| C-5 | 123.51 |

| C-3 | 114.92 |

| CH₃ | 14.63 |

Table 2: ¹³C NMR spectroscopic data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound, typically obtained as a neat liquid film, shows characteristic absorption bands for aromatic C-H, C-C, and C-F bonds, as well as aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3065 | Aromatic C-H stretch |

| 2962 | Aliphatic C-H stretch |

| 1589 | Aromatic C=C stretch |

| 1494 | Aromatic C=C stretch |

| 1259 | C-F stretch |

| 752 | Ortho-disubstituted benzene (B151609) C-H bend |

Table 3: Key IR absorption peaks for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Fragment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 109 | 85 | [M-H]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 83 | 25 | [M-H-C₂H₂]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

Table 4: Major fragments in the mass spectrum of this compound.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: Approximately 20-30 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence was used.

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 0-15 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Acquisition Time: ~2 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-200 ppm

-

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A single drop of neat this compound was placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) was injected into the GC inlet. The GC separated the analyte from the solvent before it entered the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

-

Data Processing: The mass spectrum corresponding to the chromatographic peak of this compound was extracted and plotted as relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

A flowchart of the spectroscopic analysis process.

A Technical Guide to the Commercial Availability and Purity of 2-Fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Fluorotoluene (CAS No. 95-52-3), a critical fluorinated building block in the chemical, pharmaceutical, and agrochemical industries.[1][2][3] It details its commercial availability, typical purity specifications, and the analytical methodologies required for its quality assessment.

Introduction to this compound

This compound, also known as o-fluorotoluene or 1-fluoro-2-methylbenzene, is a colorless liquid with the molecular formula C₇H₇F.[2][4][5] Its structure, featuring a fluorine atom on a toluene (B28343) backbone, imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[2][3] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug molecules, making it a compound of significant interest in pharmaceutical development.[2] It is widely used as a synthetic intermediate for creating complex molecules for pharmaceuticals, agrochemicals, dyes, and advanced materials.[2][3]

Commercial Availability and Purity

This compound is readily available from numerous chemical suppliers worldwide. Purity levels typically range from 98% to over 99.5%, with Gas Chromatography (GC) being the most common method for purity analysis.[2][3]

Table 1: Prominent Commercial Suppliers

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Tokyo Chemical Industry (TCI) | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Chem-Impex International | --INVALID-LINK-- |

| Sandoo Pharmaceuticals | --INVALID-LINK-- |

| A. B. Enterprises | --INVALID-LINK-- |

Table 2: Physical and Chemical Properties

| Property | Value | Citations |

| CAS Number | 95-52-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇F | [1][3][5] |

| Molecular Weight | 110.13 g/mol | [1][3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [4][6] |

| Boiling Point | 113-114 °C | [4][6] |

| Melting Point | -62 °C | [2] |

| Density | 1.001 g/mL at 25 °C | [2] |

| Flash Point | 8 - 12.8 °C | [2][4] |

| Refractive Index | n20/D 1.473 | |

| Purity (Typical) | ≥98.0% to >99.5% (GC) | [2][3][5] |

Synthesis, Impurities, and Purification

Common Synthesis Routes

The industrial production of this compound often relies on established methods for synthesizing aromatic fluorides.

-

Balz-Schiemann Reaction : A common laboratory and industrial method that involves the diazotization of an aromatic primary amine (o-toluidine) followed by thermal decomposition of the resulting fluoroborate salt.[4]

-

Halogen Exchange (Halex) Method : This method involves the reaction of an alkali metal fluoride (B91410) (like KF) with a substituted aromatic compound, where a fluorine atom replaces another halogen (such as chlorine). It is a significant method for industrial-scale production.[4]

Potential Impurities

While specific impurity profiles are proprietary to the manufacturer, potential impurities can be inferred from the synthesis routes. These may include:

-

Isomeric Impurities : 3-Fluorotoluene and 4-Fluorotoluene.

-

Starting Materials : Residual o-toluidine (B26562) or o-chlorotoluene.

-

Reaction Byproducts : Compounds formed from side reactions during synthesis.

-

Residual Solvents : Solvents used during the reaction or purification process.

Experimental Protocols

Protocol 4.1: Purity Determination by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of a this compound sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Objective: To quantify the purity of this compound and identify any volatile impurities.

Instrumentation & Consumables:

-

Gas Chromatograph with FID (e.g., Agilent Intuvo 9000 GC).[7]

-

Capillary GC Column: A polar column such as an Agilent HP-Innowax (e.g., 60 m x 0.32 mm, 0.5 µm) is suitable.[7]

-

Carrier Gas: Helium, high purity.[7]

-

Sample Vials and Syringes.

-

High-purity this compound reference standard.

-

Solvent for dilution (e.g., Dichloromethane or Hexane).

Methodology:

-

Sample Preparation : Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of solvent) in a GC vial.

-

Instrument Setup :

-

Analysis :

-

Inject a blank (solvent only) to identify any system peaks.

-

Inject the prepared sample.

-

(Optional) For precise quantification, inject a reference standard to establish retention time and response factor.

-

-

Data Interpretation :

-

Identify the main peak corresponding to this compound based on its retention time.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.

-

Protocol 4.2: Purification by Fractional Distillation

This protocol describes the purification of this compound from less volatile or non-volatile impurities.

Objective: To increase the purity of a this compound sample.

Apparatus:

-

Round-bottom flask.

-

Fractionating column (e.g., Vigreux or packed).

-

Distillation head with thermometer.

-

Condenser.

-

Receiving flask.

-

Heating mantle.

-

Boiling chips.

Methodology:

-

Setup : Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

-

Charging the Flask : Add the impure this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

-

Heating : Begin gently heating the flask with the heating mantle.

-

Equilibration : As the liquid boils, allow the vapor to rise slowly through the fractionating column to establish a temperature gradient.

-

Fraction Collection : Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (113-114 °C).[4][6]

-

Analysis : Analyze the purity of the collected fraction using the GC method described in Protocol 4.1.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the quality control and purity assessment of a commercial this compound sample.

Caption: Figure 1: A generalized experimental workflow for the purity assessment of this compound.

References

- 1. scbt.com [scbt.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. This compound 95-52-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. 2-fluoro Toluene at 10266.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

- 7. agilent.com [agilent.com]

2-Fluorotoluene: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorotoluene (o-fluorotoluene) is a fluorinated aromatic compound that has emerged as a critical building block in organic synthesis.[1][2] Its unique chemical properties, imparted by the presence of both a fluorine atom and a methyl group on the benzene (B151609) ring, make it a versatile precursor for the synthesis of a wide array of high-value molecules. The fluorine substituent enhances the metabolic stability and bioavailability of derivative compounds, a highly sought-after feature in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the key synthetic transformations involving this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to support its application in research and development.

Physicochemical Properties and Safety Information

This compound is a colorless liquid with an aromatic odor.[3] Understanding its physical properties is crucial for its safe handling and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 95-52-3 | [4] |

| Molecular Formula | C₇H₇F | [5][6] |

| Molecular Weight | 110.13 g/mol | [6] |

| Boiling Point | 113-114 °C | [6] |

| Melting Point | -62 °C | [2][7] |

| Density | 1.004 g/cm³ at 20 °C | [5] |

| Flash Point | 12.8 °C (55 °F) | [2][3] |

Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[8][9][10] Personal protective equipment, including safety goggles, chemical-resistant gloves, and flame-retardant clothing, is essential.[9] All equipment must be properly grounded to prevent static discharge.[3][11] Store in a tightly closed container in a cool, dry place.[9][10]

Core Synthetic Transformations

The reactivity of this compound is dominated by electrophilic aromatic substitution on the benzene ring and free-radical reactions at the benzylic position of the methyl group. The fluorine and methyl groups direct incoming electrophiles to specific positions on the ring, allowing for regioselective synthesis.

Electrophilic Nitration

Nitration of this compound is a key step for introducing a nitro group, which can be further converted into other functional groups, such as amines. The reaction typically yields a mixture of isomers, with the major products depending on the reaction conditions.

Table 2: Regioselective Nitration of this compound

| Nitrating Agent | Catalyst / Conditions | Conversion (%) | Product(s) | Selectivity (%) | Reference |

| 70% Nitric Acid | H-beta (zeolite) / 90 °C | 55.2 | 2-Fluoro-5-nitrotoluene (B1294961) | 88.9 | |

| 2-Fluoro-3-nitrotoluene | 2.7 | ||||

| 2-Fluoro-6-nitrotoluene | 3.2 | ||||

| 2-Fluoro-4-nitrotoluene | 5.2 | ||||